Methyl 2-bromoquinoline-6-carboxylate
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Overview
Description
Methyl 2-bromoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 2-bromoquinoline-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Methyl 2-bromoquinoline-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-bromoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- Methyl 4-bromoquinoline-6-carboxylate
- Methyl 6-bromoquinoline-2-carboxylate
- Methyl 4-bromoquinoline-2-carboxylate
Comparison: Methyl 2-bromoquinoline-6-carboxylate is unique due to the position of the bromine atom and the carboxylate group on the quinoline ring. This specific arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of substituents on the quinoline ring can significantly affect the compound’s electronic properties and its interaction with biological targets .
Properties
Molecular Formula |
C11H8BrNO2 |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl 2-bromoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3 |
InChI Key |
ORBLHNNQTOVSKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Br |
Origin of Product |
United States |
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